molecular formula C12H26Si2 B13952109 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne CAS No. 61228-01-1

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Cat. No.: B13952109
CAS No.: 61228-01-1
M. Wt: 226.50 g/mol
InChI Key: JIGMWKAYLNHHRS-UHFFFAOYSA-N
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Description

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a pentyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne typically involves the reaction of 3-methyl-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

3-Methyl-1-pentyne+2(Trimethylsilyl chloride)This compound\text{3-Methyl-1-pentyne} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} 3-Methyl-1-pentyne+2(Trimethylsilyl chloride)→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silyl-substituted alkanes.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,3-bis(trimethylsilyloxy)butane
  • Methyltris(trimethylsiloxy)silane
  • 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate

Uniqueness

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pentyne backbone and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

61228-01-1

Molecular Formula

C12H26Si2

Molecular Weight

226.50 g/mol

IUPAC Name

trimethyl-(3-methyl-1-trimethylsilylpent-1-yn-3-yl)silane

InChI

InChI=1S/C12H26Si2/c1-9-12(2,14(6,7)8)10-11-13(3,4)5/h9H2,1-8H3

InChI Key

JIGMWKAYLNHHRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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